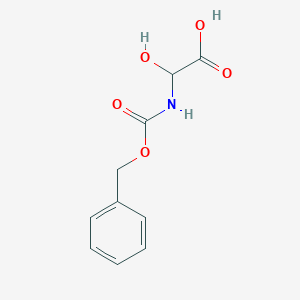

2-(((苄氧羰基)氨基)-2-羟基乙酸

描述

2-(((Benzyloxy)carbonyl)amino)-2-hydroxyacetic acid is a compound that falls within the category of N-protected amino acids, where the amino group is protected by a benzyloxycarbonyl (Cbz or Z) group. This protection strategy is commonly employed in peptide synthesis to prevent unwanted side reactions involving the amino group.

Synthesis Analysis

The synthesis of N-benzyloxycarbonyl hydroxy amino acid derivatives, such as t-butyl esters, has been described using an aceto-acetyl group as a protecting group for the hydroxyl group of hydroxy amino acids. The acetoacetyl group can be introduced with diketene and removed using hydrazine, providing a method for preparing N-benzyloxycarbonyl hydroxy amino acid derivatives . Additionally, the synthesis of related compounds, such as N-tert-butoxycarbonyl-aminomethyl( alpha-phenyl)phenoxyacetic acid, has been reported, which is suitable for use as a handle in solid-phase synthesis of peptide alpha-carboxamides .

Molecular Structure Analysis

While the specific molecular structure of 2-(((Benzyloxy)carbonyl)amino)-2-hydroxyacetic acid is not detailed in the provided papers, a related study on 2-[(2-hydroxyphenyl) carbonyloxy] benzoic acid using DFT methods can offer insights into the molecular structure analysis of similar compounds. The study includes vibrational wavenumbers, infrared intensities, and Raman activities, as well as the identification of the most stable conformer .

Chemical Reactions Analysis

The chemical reactions involving N-benzyloxycarbonyl-protected amino acids typically include the introduction and removal of protecting groups, which are crucial steps in peptide synthesis. The acetoacetyl protecting group for the hydroxyl function can be introduced and later removed, as mentioned in the synthesis analysis . Furthermore, the stability of the linkage between the C-terminal amino acid and a handle compound was tested, showing resistance to acidolysis, which is relevant for the stability of protected amino acids during peptide synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-benzyloxycarbonyl-protected amino acids are influenced by the protecting groups. The stability studies of related compounds, such as handles for solid-phase peptide synthesis, indicate that the N-benzyloxycarbonyl group can provide stability against acidolysis . The spectroscopic properties, such as FT-IR and FT-Raman spectra, can be analyzed to determine the vibrational characteristics of the compound, as demonstrated in the study of a related benzoic acid derivative .

科学研究应用

α-氨基酸的合成

2-(((苄氧羰基)氨基)-2-羟基乙酸在受保护的 α-氨基酸的合成中起着至关重要的作用。研究表明了其在涉及通过分子间碳自由基加成到乙醛肟醚进行碳-碳键形成的一锅合成方法中的用途。此方法提供了一种制备 α-氨基酸的便捷方法,α-氨基酸是生物化学和药物学中的基本组成部分 (Miyabe 等,1998)。

风味生成

研究表明,羰基-氨基酸复合物,包括涉及类似于 2-(((苄氧羰基)氨基)-2-羟基乙酸的化合物的复合物,在产生风味方面很重要。这些复合物在奶酪风味中尤其相关,它们通过特定的化学反应为香气特征做出贡献 (Griffith & Hammond,1989)。

螯合剂合成

该化合物已用于双功能螯合剂的合成。这些试剂被设计用于结合生物分子的羰基,通过各种方法合成,在生物医学研究中至关重要,尤其是在靶向药物递送和诊断成像的背景下 (Yoda & Matsushima,1994)。

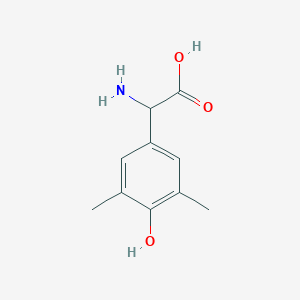

胆碱酯酶抑制剂的合成

最近的研究使用与 2-(((苄氧羰基)氨基)-2-羟基乙酸结构相关的化合物开发了新型苯甲酸酰胺,作为乙酰胆碱酯酶和丁酰胆碱酯酶的潜在抑制剂。这些发现对于治疗阿尔茨海默病等疾病具有重要意义,其中胆碱酯酶抑制剂发挥治疗作用 (Kos 等,2021)。

安全和危害

作用机制

Target of Action

It’s worth noting that compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions , which suggests that this compound might interact with palladium catalysts and other reactants in these reactions.

Mode of Action

In the context of suzuki–miyaura cross-coupling reactions, the compound might participate in the transmetalation step, where it transfers its boron-bound group to a palladium catalyst .

Biochemical Pathways

It’s worth noting that compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions , which are key steps in the synthesis of various organic compounds.

属性

IUPAC Name |

2-hydroxy-2-(phenylmethoxycarbonylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO5/c12-8(9(13)14)11-10(15)16-6-7-4-2-1-3-5-7/h1-5,8,12H,6H2,(H,11,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQEZLSUFDXSIEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80393169 | |

| Record name | {[(Benzyloxy)carbonyl]amino}(hydroxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80393169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(((Benzyloxy)carbonyl)amino)-2-hydroxyacetic acid | |

CAS RN |

56538-57-9 | |

| Record name | {[(Benzyloxy)carbonyl]amino}(hydroxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80393169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-sec-Butyl-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1273394.png)

![Methyl Bicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1273406.png)